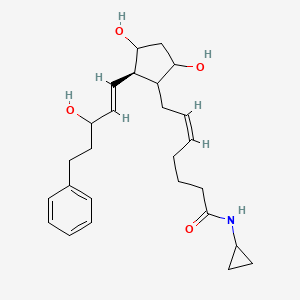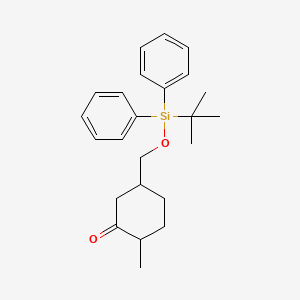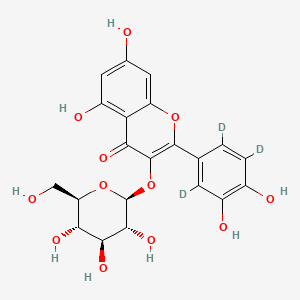![molecular formula C34H62N6O16 B13857598 1-N-Ureido 2,6-Bis[[(1,1-dimethylethoxy)carbonyl]amino]-N3-[(1,1-dimethylethoxy)carbonyl]-tobramycin](/img/structure/B13857598.png)
1-N-Ureido 2,6-Bis[[(1,1-dimethylethoxy)carbonyl]amino]-N3-[(1,1-dimethylethoxy)carbonyl]-tobramycin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-N-Ureido 2,6-Bis[[(1,1-dimethylethoxy)carbonyl]amino]-N3-[(1,1-dimethylethoxy)carbonyl]-tobramycin is a synthetic derivative of tobramycin, an aminoglycoside antibiotic. This compound is characterized by its complex structure, which includes multiple ureido and tert-butoxycarbonyl (Boc) groups. It is primarily used as an intermediate in the synthesis of other derivatives of tobramycin, particularly those with enhanced antibacterial properties .
Métodos De Preparación
The synthesis of 1-N-Ureido 2,6-Bis[[(1,1-dimethylethoxy)carbonyl]amino]-N3-[(1,1-dimethylethoxy)carbonyl]-tobramycin involves multiple steps, starting from tobramycin. The key steps include:
Protection of Amino Groups: The amino groups of tobramycin are protected using tert-butoxycarbonyl (Boc) groups to prevent unwanted reactions.
Ureido Group Introduction: The ureido group is introduced at the 1-N position of the tobramycin molecule.
Final Deprotection: The Boc groups are removed under acidic conditions to yield the final product.
Industrial production methods typically involve large-scale synthesis using similar steps but optimized for higher yields and purity. Reaction conditions such as temperature, solvent, and pH are carefully controlled to ensure the desired product is obtained.
Análisis De Reacciones Químicas
1-N-Ureido 2,6-Bis[[(1,1-dimethylethoxy)carbonyl]amino]-N3-[(1,1-dimethylethoxy)carbonyl]-tobramycin undergoes various chemical reactions, including:
Hydrolysis: The Boc protecting groups can be hydrolyzed under acidic conditions to yield the free amine groups.
Substitution Reactions:
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common reagents used in these reactions include acids (e.g., trifluoroacetic acid for deprotection), bases, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-N-Ureido 2,6-Bis[[(1,1-dimethylethoxy)carbonyl]amino]-N3-[(1,1-dimethylethoxy)carbonyl]-tobramycin has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly those with potential antibacterial properties.
Biology: Studied for its interactions with bacterial ribosomes and its potential to inhibit protein synthesis.
Medicine: Investigated for its potential use in developing new antibiotics with improved efficacy against resistant bacterial strains.
Mecanismo De Acción
The mechanism of action of 1-N-Ureido 2,6-Bis[[(1,1-dimethylethoxy)carbonyl]amino]-N3-[(1,1-dimethylethoxy)carbonyl]-tobramycin is similar to that of tobramycin. It binds to the bacterial ribosome, interfering with protein synthesis by causing misreading of mRNA. This leads to the production of defective proteins, ultimately resulting in bacterial cell death. The ureido and Boc groups may enhance its binding affinity and stability.
Comparación Con Compuestos Similares
1-N-Ureido 2,6-Bis[[(1,1-dimethylethoxy)carbonyl]amino]-N3-[(1,1-dimethylethoxy)carbonyl]-tobramycin can be compared with other tobramycin derivatives, such as:
1-N-Ureido Tobramycin: Lacks the Boc protecting groups, making it more reactive but less stable.
Tobramycin: The parent compound, widely used as an antibiotic.
Amikacin: Another aminoglycoside antibiotic with a similar mechanism of action but different chemical structure.
Propiedades
Fórmula molecular |
C34H62N6O16 |
|---|---|
Peso molecular |
810.9 g/mol |
Nombre IUPAC |
tert-butyl N-[(1S,2R,3S,4S,5R)-4-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-(carbamoylamino)-3-hydroxy-2-[(2R,3R,5S,6R)-5-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-6-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]oxan-2-yl]oxycyclohexyl]carbamate |
InChI |
InChI=1S/C34H62N6O16/c1-32(2,3)54-29(47)37-12-18-17(42)11-16(40-31(49)56-34(7,8)9)26(50-18)52-25-15(39-30(48)55-33(4,5)6)10-14(38-28(36)46)24(23(25)45)53-27-22(44)20(35)21(43)19(13-41)51-27/h14-27,41-45H,10-13,35H2,1-9H3,(H,37,47)(H,39,48)(H,40,49)(H3,36,38,46)/t14-,15+,16-,17+,18-,19-,20+,21-,22-,23-,24+,25-,26-,27-/m1/s1 |
Clave InChI |
LWAHETQZNMDHKH-LOBSLKQUSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)NC[C@@H]1[C@H](C[C@H]([C@H](O1)O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)N)O)NC(=O)N)NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C)O |
SMILES canónico |
CC(C)(C)OC(=O)NCC1C(CC(C(O1)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CO)O)N)O)NC(=O)N)NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[4-(4-Ethoxyphenyl)thiazol-2-yl]-guanidine Hydrobromide](/img/structure/B13857532.png)

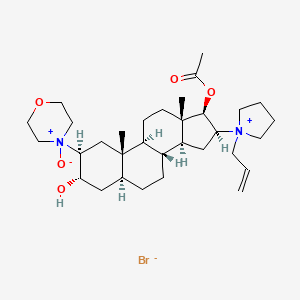

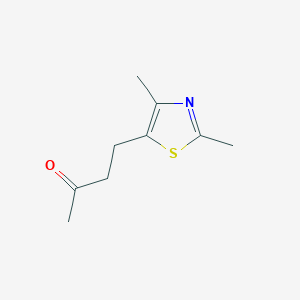


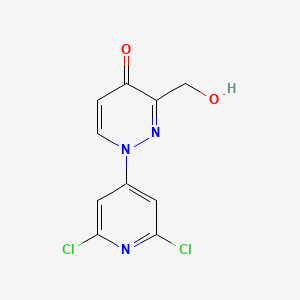

![[(2R,3S,4S,5R,6S)-5-benzoyloxy-3-hydroxy-2-(hydroxymethyl)-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-4-yl] benzoate](/img/structure/B13857587.png)
